molecular formula C5H4BrNO2S B3241970 2-(Bromomethyl)-1,3-thiazole-4-carboxylic acid CAS No. 149518-54-7

2-(Bromomethyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B3241970
CAS RN: 149518-54-7
M. Wt: 222.06 g/mol
InChI Key: MXODEMJYUNKRGY-UHFFFAOYSA-N
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Description

The compound “2-(Bromomethyl)-1,3-thiazole-4-carboxylic acid” likely contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The bromomethyl group is attached to the second carbon of the thiazole ring, and the carboxylic acid group is attached to the fourth carbon .


Synthesis Analysis

While specific synthesis methods for this compound are not available, bromomethyl compounds are often synthesized through radical bromination or substitution reactions . Thiazole compounds can be synthesized through the reaction of alpha-haloketones and thioamides .


Chemical Reactions Analysis

Bromomethyl compounds can participate in various reactions, including substitution reactions and coupling reactions like the Suzuki-Miyaura coupling . Carboxylic acids can react with bases to form salts, with alcohols to form esters, and can undergo decarboxylation .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, bromomethyl compounds can act as alkylating agents, introducing an alkyl group to other molecules .

Safety and Hazards

As with all chemicals, proper safety precautions should be taken when handling this compound. Bromomethyl compounds can be hazardous and cause skin and eye irritation .

Future Directions

The future directions would depend on the specific applications of this compound. Bromomethyl and thiazole compounds are used in various fields, including medicinal chemistry and material science .

properties

IUPAC Name

2-(bromomethyl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXODEMJYUNKRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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